
9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
Overview
Description
Chemical Structure:
9-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole consists of a carbazole core (a planar heteroaromatic system with nitrogen at position 9) linked to a phenyl ring substituted at the meta-position with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This boronic ester facilitates cross-coupling reactions, particularly Suzuki-Miyaura couplings, making the compound a versatile intermediate in organic synthesis .
Synthesis:
The compound is synthesized via palladium-catalyzed Suzuki cross-coupling between 3-bromo-2-(9H-carbazol-9-yl)benzonitrile and the boronic ester precursor. Key steps include refluxing with potassium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixed solvent system .
Biological Activity
9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (CAS Number: 870119-58-7) is a compound notable for its applications in organic electronics and potential biological activity. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a carbazole moiety linked to a phenyl group that is further substituted with a boronic ester. The chemical structure can be represented as follows:
This structure is significant for its electronic properties, which are influenced by the boron-containing dioxaborolane group.
Anticancer Properties
Research indicates that carbazole derivatives exhibit anticancer activity. A study focusing on similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific compound under discussion has not been extensively studied for anticancer properties individually; however, its structural analogs have demonstrated promising results.
Antioxidant Activity
Several studies have reported that carbazole derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the dioxaborolane group may enhance these activities due to its electron-rich nature .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Carbazole Core : Starting from 5,8-dibromo-1-phenylcarbazole.
- Borylation : The introduction of the dioxaborolane group using a lithium reagent followed by quenching with boronic acid pinacol ester.
- Purification : The final product is purified through recrystallization or chromatography methods.
Case Studies
- Electroluminescent Applications : A study highlighted the use of carbazole derivatives in organic light-emitting diodes (OLEDs), where they serve as host materials for phosphorescent emitters. The compound exhibited good charge transport properties and stability under operational conditions .
- Photophysical Properties : Investigations into the photophysical behavior of similar compounds revealed that they possess favorable fluorescence characteristics. Time-resolved spectroscopy indicated efficient emission processes that could be harnessed in optoelectronic applications .
Data Tables
Property | Value |
---|---|
Molecular Weight | 372.46 g/mol |
Purity | >98% (GC) |
Solubility | Low solubility in water |
Density | 1.01 g/cm³ |
Biological Activity | Observations |
---|---|
Anticancer Activity | Induces apoptosis in cancer cells (analog studies) |
Antioxidant Activity | Scavenges free radicals |
Scientific Research Applications
Organic Electronics
The compound is noted for its role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for efficient charge transport and light emission properties.
Key Properties:
- Charge Transport : The carbazole unit provides excellent hole transport properties, making it suitable for use in OLEDs .
- Luminescence : The incorporation of the dioxaborolane moiety enhances the luminescent properties of the compound, which is crucial for light-emitting applications .
Case Studies:
- A study demonstrated that compounds similar to 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exhibited improved performance in OLED devices due to their high luminescence efficiency and stability under operational conditions .
Photonic Applications
The compound has been investigated for its potential in photonic devices due to its ability to form stable films with good optical clarity.
Applications:
- Waveguides : Its optical properties make it suitable for use in waveguide materials where light transmission is critical.
- Sensors : The luminescent characteristics can be exploited in sensor technologies for detecting specific chemical environments or biological markers .
Medicinal Chemistry
Research into the biological activity of carbazole derivatives has revealed potential therapeutic applications.
Anticancer Activity:
- Compounds derived from carbazole structures have shown promise as anticancer agents. For instance, derivatives similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .
Mechanism of Action:
- The mechanism often involves the induction of apoptosis in cancer cells through various pathways. The presence of the dioxaborolane group may enhance the interaction with biological targets due to its electrophilic nature .
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions that allow for the introduction of the dioxaborolane moiety onto the carbazole framework.
Synthetic Route:
- Formation of Carbazole Framework : Starting from simple carbazole derivatives.
- Borylation : Introduction of the dioxaborolane group through borylation reactions.
- Purification and Characterization : Use of techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization methods for 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For example, a derivative was prepared by reacting 9H-carbazole with a boronate ester precursor using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in toluene/water . Purification involves column chromatography, and characterization employs ¹H/¹³C/¹¹B NMR and HRMS . Key NMR signals include aromatic protons (δ 7.2–8.1 ppm) and a broad ¹¹B peak at δ 31.1 ppm for the boronate group .
Q. What are the primary applications of this compound in organic electronics?
The boronate ester moiety enables its use as a key intermediate in synthesizing carbazole-based materials for electrogenerated chemiluminescence (ECL) and organic light-emitting diodes (OLEDs) . It facilitates the introduction of substituents at the 3- and 6-positions of carbazole, optimizing charge transport and emissive properties in polymers and small molecules .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and should be stored at -80°C (up to 6 months) or -20°C (up to 1 month) in inert atmospheres. For solubility, heating to 37°C in DMSO followed by sonication is recommended. Purity (>98%) is critical for reproducibility in cross-coupling reactions .
Advanced Research Questions
Q. What challenges arise in optimizing Suzuki-Miyaura cross-coupling reactions using this compound, and how can they be addressed?
Challenges include low yields due to steric hindrance from the carbazole core and boronate ester hydrolysis . Optimization strategies:
- Catalyst selection : Pd₂(dba)₃ with bulky ligands (e.g., dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) improves coupling efficiency .
- Reaction conditions : Refluxing in toluene/water under N₂ for 5–24 hours enhances stability .
- Purification : Use of silica gel chromatography with dichloromethane/hexane gradients minimizes byproduct contamination .
Q. How do crystallographic studies resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction with SHELXL software is critical for resolving bond-length distortions and boron coordination geometry. For example, disorder in the dioxaborolane ring can be modeled using 15 restraints to refine atomic positions. Data-to-parameter ratios >19:1 ensure reliability . Challenges include weak diffraction from bulky substituents, requiring high-resolution synchrotron data .
Q. How can researchers reconcile contradictions in synthetic yields reported across studies?
Yield discrepancies (e.g., 65–70% ) often stem from:
- Catalyst loading : Higher Pd(OAc)₂ (5 mol%) and ligand ratios improve turnover .
- Substrate purity : Trace moisture degrades boronate esters, reducing reactivity .
- Workup protocols : Incomplete extraction or column chromatography gradients can lower isolated yields . Methodological transparency in reporting reaction conditions is essential for reproducibility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The following compounds share structural motifs with the target molecule but differ in substitution patterns, impacting their electronic properties and applications:
Key Comparative Insights
Substitution Position :
- The target compound’s meta-substituted phenyl-boronic ester provides balanced charge transport and reactivity, ideal for host-guest systems in OLEDs .
- Bis-boronic ester derivatives (e.g., 3,6-disubstituted carbazoles) exhibit higher electron affinity and broader absorption spectra due to extended π-conjugation .
Steric and Solubility Effects :
Reactivity in Cross-Couplings :
Performance in Optoelectronic Devices
- OLED Host Materials :
- Solar Cell Polymers :
- Polymers derived from the target compound exhibit power conversion efficiencies (PCE) of 6–8%, while alkylated analogs (e.g., ) achieve lower PCE (4–5%) due to reduced crystallinity .
Properties
IUPAC Name |
9-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-10-9-11-18(16-17)26-21-14-7-5-12-19(21)20-13-6-8-15-22(20)26/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGYAZJWNLVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870119-58-7 | |
Record name | 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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